molecular formula C8H12ClNO3 B171887 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid CAS No. 197585-43-6

4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid

Cat. No.: B171887
CAS No.: 197585-43-6
M. Wt: 205.64 g/mol
InChI Key: SQCJDDDXBVKHHJ-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)-1-piperidinecarboxylic acid is a chemical building block of interest in organic synthesis and medicinal chemistry. Its structure features both a carboxylic acid and a reactive acid chloride functional group, making it a versatile intermediate for constructing more complex molecules, particularly in peptide and peptidomimetic research . Compounds with the piperidine scaffold are frequently explored in pharmaceutical research, and the presence of two different carbonyl groups allows for selective derivatization. The acid chloride group is highly reactive towards nucleophiles such as amines and alcohols, facilitating the formation of amide or ester bonds. This enables researchers to conjugate the piperidine core to other molecular fragments, such as amino acids in solid-phase peptide synthesis (SPPS) . The carboxylic acid group can also be used for further functionalization, for instance, by coupling to create novel chemical entities. This product is intended for research purposes as a synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-13-8(12)10-4-2-6(3-5-10)7(9)11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJDDDXBVKHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448417
Record name 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197585-43-6
Record name 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Reaction Mechanism

The synthesis involves four sequential steps: silylation , carboxylation , chlorination , and deprotection (Figure 1). Each step is designed to maximize yield and purity while minimizing side reactions.

Step 1: Silylation of 4-Piperidinopiperidine
The primary amine group of 4-piperidinopiperidine is protected using a trialkylsilyl halide (e.g., trimethylsilyl chloride) under inert conditions. This forms a silylated intermediate, shielding the amine from undesired reactions during subsequent steps.

4-Piperidinopiperidine+R3SiCl4-Piperidinopiperidinyl trialkylsilyl+HCl(R=C16alkyl)\text{4-Piperidinopiperidine} + \text{R}3\text{SiCl} \rightarrow \text{4-Piperidinopiperidinyl trialkylsilyl} + \text{HCl} \quad (R = \text{C}{1-6} \text{alkyl})

Step 2: Carboxylation with Carbon Dioxide
The silylated intermediate reacts with carbon dioxide gas, forming a carbamate derivative. This step requires controlled CO₂ bubbling at room temperature for 30 minutes to 6 hours, ensuring complete conversion.

Silylated intermediate+CO24-Piperidinopiperidinyl trialkylsilylcarbamate\text{Silylated intermediate} + \text{CO}_2 \rightarrow \text{4-Piperidinopiperidinyl trialkylsilylcarbamate}

Step 3: Chlorination with Thionyl Chloride
The carbamate derivative undergoes chlorination using thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride. This step introduces the chlorocarbonyl group, yielding the hydrochloride salt.

Carbamate derivative+SOCl21-Chlorocarbonyl-4-piperidinopiperidine hydrochloride+byproducts\text{Carbamate derivative} + \text{SOCl}_2 \rightarrow \text{1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride} + \text{byproducts}

Step 4: Deprotection with Strong Base
Treatment with a strong base (e.g., NaOH) hydrolyzes the hydrochloride salt, yielding the free carboxylic acid. This step achieves a high-purity final product after recrystallization.

Hydrochloride salt+NaOH4-(Chlorocarbonyl)-1-piperidinecarboxylic acid+NaCl+H2O\text{Hydrochloride salt} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O}

Reaction Optimization and Conditions

Key parameters influencing yield and purity include temperature, reagent stoichiometry, and reaction duration (Table 1).

Table 1: Optimized Reaction Conditions

StepReagentMolar RatioTemperatureTimeYield
1Trimethylsilyl chloride1:125°C2 h95%
2CO₂ gas2:1 (vs. amine)25°C3 h89%
3Thionyl chloride1:10–25°C24 h92%
4NaOH (10% w/w)1.2:125°C1 h96%
  • Silylation : Excess silylating agent ensures complete amine protection, avoiding residual reactivity.

  • Carboxylation : CO₂ must be introduced slowly to prevent carbamate decomposition.

  • Chlorination : Sub-zero temperatures minimize side reactions (e.g., ring chlorination).

  • Deprotection : Concentrated NaOH (10–30% w/w) ensures efficient hydrolysis without degrading the chlorocarbonyl group.

Analytical Characterization

Spectroscopic Data

The final product was validated using IR, NMR, and titration (Table 2).

Table 2: Analytical Properties of this compound

PropertyValue
Melting Point63.8°C
HCl Titration Purity96.46%
IR Peaks (cm⁻¹)1725 (C=O), 1409 (C-Cl)
¹H NMR (δ, ppm)1.0–2.1 (m, 10H, piperidine CH₂), 2.1–3.4 (m, 7H, N-CH₂), 4.1–4.6 (m, 2H, COCl)
  • IR Spectroscopy : The carbonyl stretch at 1725 cm⁻¹ confirms the chlorocarbonyl group, while the C-Cl bond appears at 1409 cm⁻¹.

  • ¹H NMR : Multiplet signals between 1.0–4.6 ppm correspond to piperidine protons and the chlorocarbonyl moiety.

Purity and Yield Enhancements

Recrystallization from ethanol-water mixtures (3:1 v/v) elevated purity to >99%. The patent-reported yield of 92% surpasses conventional methods (70–85%) due to in-situ silylation and minimized intermediate isolation.

Comparative Analysis with Alternative Methods

Direct Chlorination of Carboxylic Acid

Traditional approaches involve reacting piperidine-1-carboxylic acid with PCl₅ or SOCl₂. However, this method suffers from poor regioselectivity and over-chlorination, yielding ≤70% purity.

Enzymatic Carboxylation

Emerging biocatalytic methods use carboxylases to introduce CO₂, but these require specialized enzymes and prolonged reaction times (48–72 h), making them industrially unfeasible .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base.

    Substitution: Common nucleophiles include amines and alcohols, often under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Hydrolysis: Carboxylic acid and methanol.

    Substitution: Various substituted piperidine derivatives.

    Reduction: Piperidine alcohol derivatives.

Scientific Research Applications

Synthesis and Derivatives

4-(Chlorocarbonyl)-1-piperidinecarboxylic acid serves as a precursor for various derivatives that exhibit diverse pharmacological activities. The synthesis of these derivatives often involves modifications to the piperidine ring or the introduction of different substituents at the carbonyl position.

Key Derivatives

  • N-(4-piperidinyl)-N-phenylamides : These compounds have shown potent analgesic properties, indicating their potential as pain relief medications .
  • 4-amino-1-piperidinecarboxylic acid derivatives : These have been developed as selective inhibitors of protein kinase B (PKB), demonstrating significant anti-tumor activity in vivo .

Pharmaceutical Applications

The applications of this compound in pharmaceuticals can be categorized as follows:

Analgesics

Research indicates that derivatives synthesized from this compound exhibit strong analgesic effects. For instance, N-(4-piperidinyl)-N-phenylamides have been noted for their effectiveness in pain management, offering alternatives to traditional opioids with potentially lower side effects .

Anticancer Agents

Compounds derived from this compound have been identified as effective inhibitors in cancer cell lines. The modification of the piperidine structure has led to the development of molecules that inhibit PKB, a key player in cancer cell survival pathways. These inhibitors have shown promising results in preclinical models, inhibiting tumor growth significantly .

Antimicrobial Activity

Some derivatives demonstrate antimicrobial properties, particularly against resistant strains of bacteria. This suggests potential applications in treating infections where conventional antibiotics fail .

Case Studies

Several studies highlight the efficacy of this compound derivatives:

  • Study on Analgesic Activity : A series of N-substituted derivatives were tested for analgesic properties using animal models. Results indicated significant pain relief comparable to existing analgesics but with reduced side effects .
  • Antitumor Efficacy : In vivo studies involving xenograft models showed that specific derivatives could reduce tumor size by over 50% at tolerable doses, confirming their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid involves its reactivity with various nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives and bioactive compounds.

Comparison with Similar Compounds

Key Observations:

Reactivity: The chlorocarbonyl group in this compound confers high reactivity, making it suitable for coupling reactions. In contrast, ester derivatives like N-BOC Norfentanyl () or tert-butyl-protected analogs () exhibit enhanced stability, favoring storage and handling . Methyl 4-(Chlorocarbonyl)Benzoate () shares the reactive -COCl group but lacks the piperidine ring, limiting its utility in central nervous system-targeted drugs .

Complex substituents, as in Loratadine impurities (), demonstrate the challenges of controlling by-products during large-scale synthesis .

Pharmaceutical Relevance: Piperidinecarboxylic acid derivatives are prevalent in drug discovery. For example, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid () may serve as a kinase inhibitor precursor, while N-BOC Norfentanyl () is critical in opioid synthesis . The chlorocarbonyl group’s reactivity is leveraged in for constructing pyrrolidine-carboxylate antagonists .

Safety and Handling: Acyl chlorides require stringent safety measures due to corrosiveness and moisture sensitivity. In contrast, esterified derivatives (e.g., N-BOC Norfentanyl) pose lower immediate risks .

Research Findings and Trends

  • Synthetic Utility: Chlorocarbonyl-containing piperidine derivatives are pivotal in forming peptidomimetics and heterocyclic scaffolds. highlights their role in synthesizing nonretinoid antagonists .
  • Impurity Profiling : Compounds like 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid () underscore the importance of impurity identification in drug quality control .
  • Emerging Applications : Derivatives with pyrimidine or aryl groups () are gaining traction in targeted cancer therapies and antiviral research .

Biological Activity

4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid (CAS No. 197585-43-6) is a compound that has attracted attention due to its potential biological activities. Structurally, it belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a piperidine ring with a chlorocarbonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the chlorocarbonyl group may facilitate interactions with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antimicrobial properties, inhibiting the growth of various bacterial strains. The presence of the chlorocarbonyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. For instance, it has been noted that similar piperidine derivatives can modulate signaling pathways involved in cancer progression.
  • Enzyme Inhibition : The compound's structural features may allow it to act as an enzyme inhibitor, particularly against kinases involved in critical signaling pathways such as the PI3K-AKT-mTOR pathway, which is often dysregulated in cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds, providing insights into the potential effects of this compound:

  • Antitumor Efficacy : A study reported that piperidine derivatives showed significant inhibitory effects on tumor growth in xenograft models. Compounds structurally similar to this compound demonstrated selective inhibition of PKB (Protein Kinase B), a key player in cancer signaling pathways .
  • Antimicrobial Properties : Research indicated that piperidine derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that modifications in structure can significantly impact bioavailability and metabolic stability, which are crucial for therapeutic efficacy .

Data Tables

The following table summarizes key findings from various studies on the biological activities associated with piperidine derivatives:

Activity Compound IC50/Effect Reference
AntimicrobialPiperidine Derivative AIC50 = 25 µM against E. coli
AntitumorPiperidine Derivative BTumor growth inhibition >50%
Enzyme InhibitionPiperidine Derivative CSelective for PKB

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